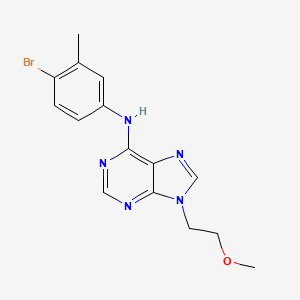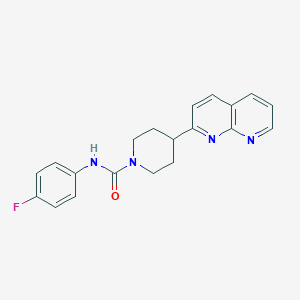![molecular formula C21H24N6O2 B6468492 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one CAS No. 2640867-49-6](/img/structure/B6468492.png)
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one is a complex organic compound known for its unique molecular structure that integrates a purine derivative with an octahydropyrrolopyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one generally involves a multi-step process. Key steps include:
Formation of the Purine Derivative: : Starting from 9H-purine, the methylation at the 9-position is typically carried out using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Octahydropyrrolopyrrole Core: : This core structure is commonly synthesized via a cyclization reaction, often employing a suitable diene precursor under hydrogenation conditions.
Integration of the Phenoxypropanone Moiety: : The final assembly involves the coupling of the phenoxypropanone with the pre-formed purine-octahydropyrrolo[3,4-c]pyrrol core through nucleophilic substitution or similar organic reactions.
Industrial Production Methods
Industrial-scale production of this compound might leverage more efficient catalytic processes or biocatalytic methods to enhance yield and reduce by-products. Utilizing advanced techniques such as flow chemistry could also streamline the synthesis and minimize environmental impact.
化学反应分析
Types of Reactions
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized, often using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxygenated derivatives.
Reduction: : Selective reduction, using agents like lithium aluminium hydride, can modify specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are feasible, particularly at the phenoxypropanone moiety, leading to diverse substituted derivatives.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminium hydride.
Bases and acids to facilitate various substitution and coupling reactions.
Major Products Formed
Major products depend on the reaction type and conditions, such as oxidized derivatives from oxidation reactions or reduced analogs from reduction processes.
科学研究应用
Chemistry
Biology
Biologically, the purine core is of interest for its potential interactions with nucleic acids, making this compound a candidate for research into antiviral and anticancer therapies.
Medicine
In medicine, preliminary studies suggest that this compound might have pharmacological activity, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
Industrial applications could include its use as a precursor for advanced materials or as a building block in complex organic syntheses.
作用机制
Molecular Targets and Pathways
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the purine moiety. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Unique Features
Compared to other compounds with similar structures, 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one stands out due to its combined purine and octahydropyrrolopyrrole features, providing a unique platform for diverse chemical modifications and applications.
List of Similar Compounds
9-methyl-9H-purine derivatives
Octahydropyrrolopyrrole analogs
Phenoxypropanone derivatives
By understanding these aspects, researchers can further explore the potential of this compound across various scientific and industrial fields.
属性
IUPAC Name |
1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14(29-17-6-4-3-5-7-17)21(28)27-10-15-8-26(9-16(15)11-27)20-18-19(22-12-23-20)25(2)13-24-18/h3-7,12-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDARSKWXPCDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4C)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-phenoxypyrazolo[1,5-a]pyrazine](/img/structure/B6468410.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468422.png)
![9-(2-methoxyethyl)-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468423.png)
![1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-phenylbutan-1-one](/img/structure/B6468437.png)
![1-ethyl-2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468441.png)
![6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468446.png)
![1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468449.png)
![4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B6468465.png)
![5-fluoro-6-methyl-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468469.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468477.png)

![6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468502.png)
![6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine](/img/structure/B6468507.png)
